5-甲基乙内酰脲

描述

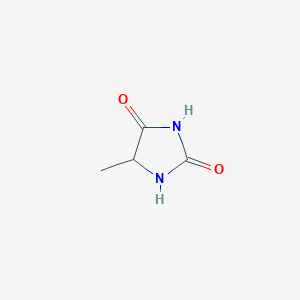

5-甲基乙内酰脲: 是乙内酰脲的衍生物,乙内酰脲是一种杂环有机化合物。它的特点是存在一个五元环,其中包含两个氮原子和两个羰基。 该化合物的分子式为C₄H₆N₂O₂,以其在医药、农业和化工等多个领域的应用而闻名 .

科学研究应用

5-甲基乙内酰脲在科学研究中具有广泛的应用:

化学: 它被用作制备 N-氯乙内酰脲和 Mitsunobu 反应的反应物.

生物学: 它用作合成氨基酸和其他生物活性化合物的先驱.

医药: 5-甲基乙内酰脲衍生物用于开发抗癫痫药物和抗菌药物.

工业: 它用于生产除草剂和杀菌剂.

作用机制

5-甲基乙内酰脲的作用机制涉及它与各种分子靶标和途径的相互作用。 例如,作为抗癫痫药物,它调节神经元中钠通道的活性,从而稳定神经元膜并防止过度放电 . 在抗菌应用中,它破坏细菌细胞壁的合成,导致细胞死亡 .

生化分析

Biochemical Properties

5-Methylhydantoin is involved in various biochemical reactions. It interacts with enzymes and proteins, and these interactions are crucial for its function. For instance, it is used as a reactant for the preparation of N-chlorohydantoins, the Mitsunobu reaction, and enzymatic racemization .

Cellular Effects

It is known that its derivative, 5-hydroxy-1-methylhydantoin, can protect against renal damage caused by paraquat, a non-selective herbicide . This suggests that 5-Methylhydantoin may have similar protective effects on cells.

Molecular Mechanism

The molecular mechanism of 5-Methylhydantoin is complex and involves interactions with various biomolecules. For instance, it is known to undergo photofragmentation when isolated in an argon matrix, yielding isocyanic acid, ethanimine, and carbon monoxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylhydantoin can change over time. For example, it has been observed that UV irradiation of 5-Methylhydantoin isolated in an argon matrix results in its photofragmentation .

Metabolic Pathways

5-Methylhydantoin is involved in several metabolic pathways. For instance, it is a metabolite of Dihydropyrimidinase .

Transport and Distribution

It is known that its derivative, 5-hydroxy-1-methylhydantoin, can protect against renal damage caused by paraquat , suggesting that it may be transported to the kidneys.

准备方法

合成路线和反应条件: 5-甲基乙内酰脲可以通过多种方法合成。 . 该方法类似于使用烷基和芳基氰酸酯的现代路线。 另一种方法包括氨基酸与氰酸酯和异氰酸酯的缩合反应 .

工业生产方法: 在工业环境中,5-甲基乙内酰脲通常由氰醇与碳酸铵的缩合反应制得。

化学反应分析

反应类型: 5-甲基乙内酰脲会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或过氧化氢,可用于氧化 5-甲基乙内酰脲。

还原: 还原剂,如氢化铝锂,可以将 5-甲基乙内酰脲还原为相应的胺。

取代: 亲核取代反应可以与烷基卤化物等试剂发生。

主要产物:

氧化: 5-甲基乙内酰脲的氧化可以生成二氧化碳和水等产物。

还原: 还原可以生成胺。

取代: 取代反应可以生成各种烷基化衍生物.

相似化合物的比较

类似化合物:

乙内酰脲: 母体化合物乙内酰脲具有相似的结构,但在 5 位缺少甲基.

1-甲基乙内酰脲: 该化合物在 1 位而不是 5 位具有甲基.

5,5-二甲基乙内酰脲: 该化合物在 5 位有两个甲基.

5-甲基乙内酰脲的独特性: 5-甲基乙内酰脲因其特定的取代模式而独一无二,赋予其独特的化学和生物学特性。 它形成不同多晶型变体和光学异构体的能力使其从结构和功能的角度来看特别有趣 .

属性

IUPAC Name |

5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880934 | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-03-5 | |

| Record name | 5-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-methylhydantoin?

A1: 5-methylhydantoin has a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol. []

Q2: How was the molecular structure of 5-methylhydantoin studied?

A2: Matrix isolation infrared spectroscopy coupled with DFT(B3LYP)/6-311++G(d,p) level theoretical calculations were employed to investigate the molecular structure and vibrational spectra of 5-methylhydantoin. []

Q3: What kind of polymorphic behavior does 5-methylhydantoin exhibit?

A3: 5-Methylhydantoin exists in four distinct polymorphic forms, as identified through differential scanning calorimetry (DSC), polarized light thermal microscopy (PLTM), and Raman spectroscopy. []

Q4: How stable is 5-methylhydantoin under UV irradiation?

A4: When exposed to UV light, 5-methylhydantoin degrades, forming hydantoin, a precursor to glycine, as a major photolysis product. This suggests that 5-substituted hydantoins could have served as glycine precursors in extraterrestrial environments. []

Q5: How does the stability of 5-methylhydantoin compare to its thio derivatives under UV light?

A5: Compared to its thio derivatives, 5-methylhydantoin shows lower stability when exposed to UV radiation. []

Q6: What happens to 5-methylhydantoin when exposed to soft X-rays and extreme UV light?

A6: Irradiation with soft X-rays and extreme UV light leads to the gradual decomposition of 5-methylhydantoin. This process results in the formation of water-insoluble organic compounds. []

Q7: What is the relative stability of 5-methylhydantoin compared to its precursor, 5-ethyl-5-methylhydantoin, under simulated space radiation?

A7: 5-Ethyl-5-methylhydantoin exhibits greater susceptibility to degradation compared to 5-methylhydantoin when exposed to ultraviolet light. Conversely, under gamma-ray irradiation, 5-methylhydantoin shows higher susceptibility. []

Q8: How does the stability of 5-methylhydantoin in space compare to its stability in ground simulations?

A8: In space exposure experiments, 5-methylhydantoin decomposed at a faster rate than glycine, while ground simulations indicated higher stability for 5-methylhydantoin. This discrepancy highlights the importance of considering the full spectrum of space radiation for accurate predictions. []

Q9: What is the role of 5-methylhydantoin in the microbial degradation of creatinine?

A9: 5-Methylhydantoin serves as a substrate for the ATP-dependent enzyme N-methylhydantoin amidohydrolase, which plays a crucial role in the microbial breakdown of creatinine. []

Q10: What other amide compounds, besides 5-methylhydantoin, can be hydrolyzed by N-methylhydantoin amidohydrolase?

A10: In addition to 5-methylhydantoin, N-methylhydantoin amidohydrolase can hydrolyze hydantoin, DL-5-methylhydantoin, glutarimide, and succimide. []

Q11: What computational methods have been used to study 5-methylhydantoin and its thio derivatives?

A11: Density functional theory (DFT) calculations have been utilized to predict various properties of 5-methylhydantoin and its thio derivatives, including tautomerization energies, acidities, and proton affinities. [, ]

Q12: What insights were gained from the energy decomposition analysis of the interaction between 5-methylhydantoin and OH+ or SH+?

A12: The energy decomposition analysis revealed that the bonding interactions in the protonated forms of 5-methylhydantoin and its thio derivatives primarily stem from the formation of covalent bonds, with Coulombic attraction playing a relatively minor role. []

Q13: How does the presence of a methyl group at position 5 affect the biological activity of hydantoin?

A13: Introduction of a methyl group at the 5-position of hydantoin influences its interaction with enzymes like dihydropyrimidinase. For instance, only the (R)-isomers of 5-methylhydantoin and 5-isopropylhydantoin are recognized and undergo ring-opening by the enzyme, indicating stereospecificity. []

Q14: Does altering the substituent at the 5-position of hydantoin impact its recognition by dihydropyrimidinase?

A14: Replacing the phenyl group in 5-phenylhydantoin with an alkyl group, as in 5-methylhydantoin or 5-isopropylhydantoin, does not alter the stereospecificity of the hydantoin substrates for the ring-opening reaction catalyzed by dihydropyrimidinase. []

Q15: How was 5-methylhydantoin, a metabolite of tocainide, analyzed in biological samples?

A16: A gas chromatographic assay was developed for the quantitation of tocainide carbamoyl-O-beta-D-glucuronide, a major metabolite of tocainide. The method involves base hydrolysis of the glucuronide, resulting in the formation of 3-(2',6'-xylyl)-5-methylhydantoin, which is then analyzed by gas chromatography. [, , ]

Q16: How were the products of thymine irradiated by a heavy ion beam analyzed?

A17: Capillary gas chromatography, coupled with mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (GC-FTIR), was employed to analyze the products of thymine after irradiation with a heavy ion beam. This technique allowed for the separation and identification of various products, including 5-hydroxyl-5-methylhydantoin. []

Q17: What is the environmental fate of hydantoins in coal gasification wastewater?

A18: Activated carbon exhibits limited adsorption capacity for hydantoins, including 5-methylhydantoin, suggesting that activated carbon treatment may not be an efficient method for removing these compounds from coal gasification wastewater. []

Q18: How does the study of 5-methylhydantoin contribute to our understanding of prebiotic chemistry and the origin of life?

A19: Investigating the formation and stability of 5-methylhydantoin and its derivatives under simulated space conditions provides insights into potential pathways for the prebiotic synthesis of amino acids and their delivery to early Earth. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate](/img/structure/B32754.png)